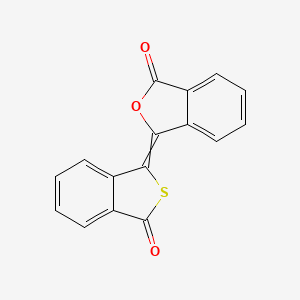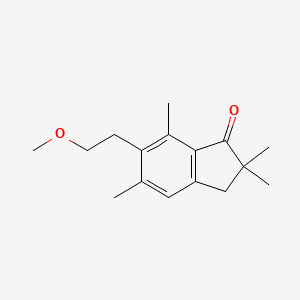![molecular formula C6H12O8P+ B14683053 6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose CAS No. 35298-27-2](/img/structure/B14683053.png)
6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose is a chemical compound known for its unique properties and applications in various scientific fields It is a derivative of D-sorbose, a monosaccharide, and contains a hydroxy(oxo)phosphaniumyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose typically involves the phosphorylation of D-sorbose. One common method is the reaction of D-sorbose with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective phosphorylation at the 6-O position.
Industrial Production Methods
Industrial production of this compound may involve large-scale phosphorylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydroxy(oxo)phosphaniumyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phosphonium compounds.
Scientific Research Applications
6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Studied for its role in modulating enzyme activities, particularly glucokinase, which is involved in glucose metabolism.
Medicine: Potential therapeutic applications in treating metabolic disorders such as type 2 diabetes.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose involves its interaction with specific enzymes and molecular targets. The compound acts as an inhibitor of glucokinase, an enzyme that plays a crucial role in glucose metabolism. By modulating the activity of glucokinase, the compound can influence glucose levels in the body, making it a potential candidate for therapeutic applications in diabetes management.
Comparison with Similar Compounds
Similar Compounds
6-O-[Hydroxy(oxo)phosphaniumyl]-D-allose: Similar in structure but derived from D-allose instead of D-sorbose.
6-O-[Hydroxy(oxo)phosphaniumyl]-D-glucose: Another similar compound derived from D-glucose.
Uniqueness
6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose is unique due to its specific interaction with glucokinase and its potential applications in modulating glucose metabolism. Its structural configuration allows for selective phosphorylation, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
35298-27-2 |
|---|---|
Molecular Formula |
C6H12O8P+ |
Molecular Weight |
243.13 g/mol |
IUPAC Name |
hydroxy-oxo-[(2R,3S,4R)-2,3,4,6-tetrahydroxy-5-oxohexoxy]phosphanium |
InChI |
InChI=1S/C6H11O8P/c7-1-3(8)5(10)6(11)4(9)2-14-15(12)13/h4-7,9-11H,1-2H2/p+1/t4-,5+,6+/m1/s1 |
InChI Key |
KASOQDWSUKUIKQ-SRQIZXRXSA-O |
Isomeric SMILES |
C([C@H]([C@@H]([C@H](C(=O)CO)O)O)O)O[P+](=O)O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O[P+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



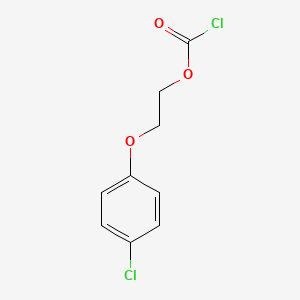
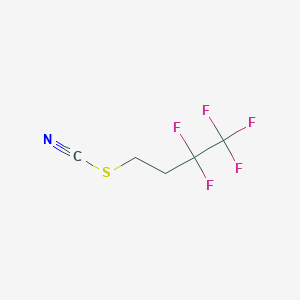
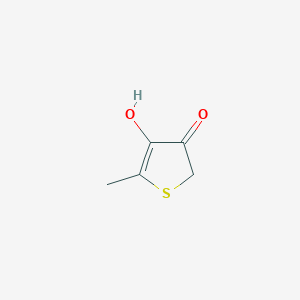

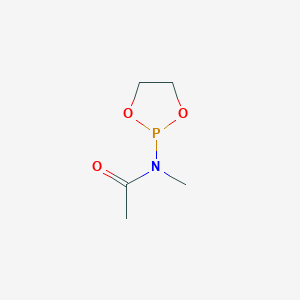




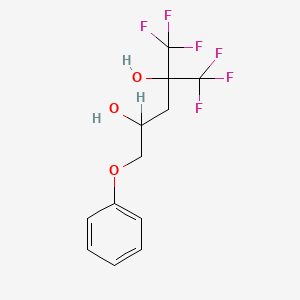
![4-[3-(4-Aminophenyl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14683041.png)
